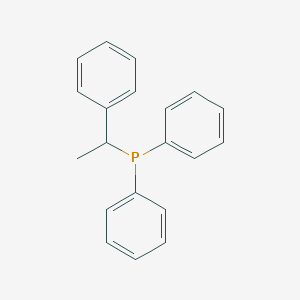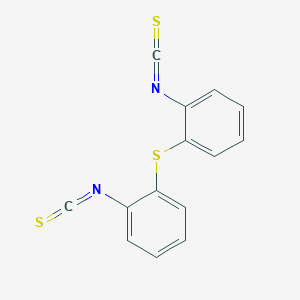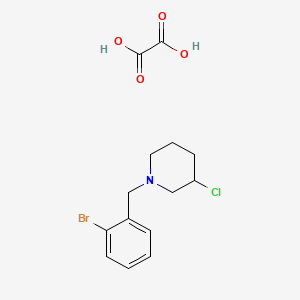
(Z)-2,3-dimethylpent-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2,3-Dimethylpent-2-enedioic acid is an organic compound characterized by the presence of a double bond between the second and third carbon atoms in the pentane chain, with two methyl groups attached to the second and third carbons. This compound is a type of unsaturated dicarboxylic acid, which means it contains two carboxyl groups (-COOH) and a carbon-carbon double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-dimethylpent-2-enedioic acid can be achieved through various organic reactions. One common method involves the aldol condensation of acetone with malonic acid, followed by decarboxylation. The reaction conditions typically require a base such as sodium hydroxide and a controlled temperature to facilitate the condensation and subsequent decarboxylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. These methods often utilize catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2,3-Dimethylpent-2-enedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated dicarboxylic acids.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as alcohols and amines can be used in the presence of acid catalysts to form esters and amides, respectively.
Major Products
Applications De Recherche Scientifique
(Z)-2,3-Dimethylpent-2-enedioic acid has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of its derivatives in treating various diseases.
Industry: The compound is used in the production of specialty chemicals, including plasticizers, resins, and coatings.
Mécanisme D'action
The mechanism of action of (Z)-2,3-dimethylpent-2-enedioic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleic Acid: An unsaturated dicarboxylic acid with a similar structure but different stereochemistry.
Fumaric Acid: Another unsaturated dicarboxylic acid, isomeric with maleic acid but with different chemical properties.
Adipic Acid: A saturated dicarboxylic acid used in the production of nylon and other polymers.
Uniqueness
(Z)-2,3-Dimethylpent-2-enedioic acid is unique due to its specific stereochemistry and the presence of methyl groups, which influence its reactivity and potential applications. Its distinct structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
52101-60-7 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
(Z)-2,3-dimethylpent-2-enedioic acid |
InChI |
InChI=1S/C7H10O4/c1-4(3-6(8)9)5(2)7(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)/b5-4- |
Clé InChI |
NAKQGXVVYBJTAK-PLNGDYQASA-N |
SMILES isomérique |
C/C(=C(\C)/C(=O)O)/CC(=O)O |
SMILES canonique |
CC(=C(C)C(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)


![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)







